molecular formula C20H17IN2O3 B4990293 N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide CAS No. 6253-63-0

N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide

Cat. No. B4990293
CAS RN: 6253-63-0
M. Wt: 460.3 g/mol
InChI Key: OBIXKWPOGHHJOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis processes for similar compounds involve palladium-catalyzed cyclization and nucleophilic substitution reactions. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a related compound, was developed using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006). Such methods might be applicable to the synthesis of N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide.

Molecular Structure Analysis

Molecular structure analysis often involves crystallography. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide was determined, highlighting the relationship between molecular structure and biological activity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often explored in the context of their potential pharmaceutical applications. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was synthesized and identified as a histone deacetylase inhibitor with potential antitumor activity (Zhou et al., 2008).

Physical Properties Analysis

Physical properties, such as solubility, glass transition temperature, and thermal stability, are key in understanding the behavior of such compounds under different conditions. For instance, the synthesis and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine were studied, revealing insights into their physical properties (Yang & Lin, 1994).

Chemical Properties Analysis

Analyzing the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for understanding the potential uses and safety of these compounds. Studies like the synthesis and antitumor activity of mustard derivatives, which alkylate DNA exclusively at adenines in the minor groove, provide valuable insights into the chemical properties of related compounds (Prakash et al., 1991).

properties

IUPAC Name

N-[1-(3-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O3/c1-13-7-9-14(10-8-13)18(24)19(22-16-5-2-4-15(21)12-16)23-20(25)17-6-3-11-26-17/h2-12,19,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXKWPOGHHJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387531
Record name N-[1-(3-Iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

CAS RN

6253-63-0
Record name N-[1-(3-Iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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